molecular formula C16H13ClFN3 B019446 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine CAS No. 59467-61-7

7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine

Cat. No.: B019446
CAS No.: 59467-61-7
M. Wt: 301.74 g/mol
InChI Key: HXBIKXSRZGPORM-UHFFFAOYSA-N
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Description

7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine is a member of the benzodiazepine class of compounds, which are known for their psychoactive properties. This compound is structurally characterized by a benzodiazepine core with a chlorine atom at the 7-position, a fluorophenyl group at the 5-position, and a methylamino group at the 2-position. Benzodiazepines are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties.

Mechanism of Action

Target of Action

The primary target of this compound is the GABA (A) Receptor . This receptor is a type of protein that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

The compound acts as a positive allosteric modulator at the GABA (A) Receptor . It binds to central benzodiazepine receptors which interact allosterically with GABA receptors . This interaction potentiates the effects of GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .

Biochemical Pathways

The compound affects the GABAergic pathway , enhancing the effect of GABA by increasing its affinity for its receptor. This leads to increased inhibitory effects of GABA on neuronal excitability, resulting in sedative, anxiolytic, and muscle relaxant effects .

Pharmacokinetics

The compound exhibits high bioavailability following oral administration . It is metabolized in the liver, primarily by the cytochrome P450 enzyme system . The metabolites are then excreted in the urine . The compound’s ADME properties (Absorption, Distribution, Metabolism, and Excretion) significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The compound’s action results in anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant effects . These effects are due to the enhanced inhibitory action of GABA on neuronal excitability, which leads to decreased anxiety, prevention of seizures, sedation, and relaxation of skeletal muscles .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the physiological state of the individual (such as age, sex, and health status), genetic factors (such as polymorphisms in the GABA (A) receptor or metabolic enzymes), and external factors (such as co-administration with other drugs or substances, and diet) .

Biochemical Analysis

Biochemical Properties

It is known that benzodiazepines interact with GABA receptors in the brain . This interaction enhances the effect of the neurotransmitter GABA, leading to sedative, hypnotic, anxiolytic, and muscle relaxant effects .

Cellular Effects

The cellular effects of 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine are likely to be similar to those of other benzodiazepines. These compounds generally enhance the inhibitory effects of GABA in the central nervous system, leading to decreased neuronal excitability .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the GABA(A) receptor, a type of ligand-gated ion channel in the central nervous system . This binding enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which decreases its excitability .

Temporal Effects in Laboratory Settings

It is known that benzodiazepines generally have a rapid onset of action, with effects typically observed within 30 minutes to an hour after administration .

Dosage Effects in Animal Models

It is known that the effects of benzodiazepines are dose-dependent, with higher doses leading to more pronounced sedative and anxiolytic effects .

Metabolic Pathways

Benzodiazepines are generally metabolized in the liver by cytochrome P450 enzymes .

Transport and Distribution

Benzodiazepines are lipophilic and are known to distribute widely throughout the body, including crossing the blood-brain barrier .

Subcellular Localization

Given its lipophilic nature and its mechanism of action, it is likely to be found in high concentrations in the cell membrane where the GABA(A) receptors are located .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-amino-5-chlorobenzophenone, which is obtained by the reaction of 2-amino-5-chlorobenzoyl chloride with fluorobenzene.

    Cyclization: The intermediate is then subjected to cyclization using a suitable base, such as sodium ethoxide, to form the benzodiazepine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the benzodiazepine ring, potentially converting it to dihydro derivatives.

    Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products:

    Oxidation: N-oxides of the methylamino group.

    Reduction: Dihydro derivatives of the benzodiazepine ring.

    Substitution: Various substituted benzodiazepines depending on the nucleophile used.

Scientific Research Applications

7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its interactions with neurotransmitter receptors, particularly the gamma-aminobutyric acid (GABA) receptor.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and seizure disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties but lacks the fluorophenyl group.

    Alprazolam: Contains a triazole ring fused to the benzodiazepine core, offering different pharmacokinetic properties.

    Lorazepam: Similar structure but with a hydroxyl group at the 3-position, affecting its metabolism and duration of action.

Uniqueness: 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine is unique due to the presence of both the chlorine and fluorophenyl groups, which contribute to its distinct pharmacological profile and receptor binding affinity. This makes it a valuable compound for both therapeutic applications and scientific research.

Properties

IUPAC Name

7-chloro-5-(2-fluorophenyl)-N-methyl-1,3-dihydro-1,4-benzodiazepin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3/c1-19-15-9-20-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)21-15/h2-8H,9H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBIKXSRZGPORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574275
Record name 7-Chloro-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59467-61-7
Record name 7-Chloro-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

i. A solution of 200 g of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one in 2 liters of tetrahydrofuran and 250 ml of benzene was saturated with methylamine with cooling in an ice-bath. A solution of 190 g of titanium tetrachloride in 250 ml of benzene was added through a dropping funnel within 15 minutes. After completion of the addition, the mixture was stirred and refluxed for 3 hours. 600 ml of water were added slowly to the cooled mixture. The inorganic material was separated by filtration and was washed well with tetrahydrofuran. The water layer was separated and the organic phase dried over sodium sulphate and evaporated. The crystalline residue was collected to give 7-chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine of melting point 204°-206° C. An analytical sample was recrystallised from methylene chloride/ethanol and had a melting point of 204°-206° C.
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600 mL
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2 L
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250 mL
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250 mL
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine
Reactant of Route 2
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine
Reactant of Route 3
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine
Reactant of Route 4
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine
Reactant of Route 5
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine
Reactant of Route 6
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine

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